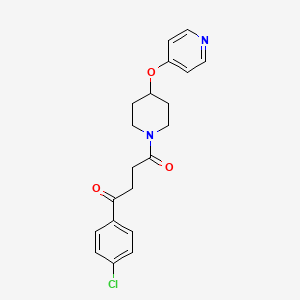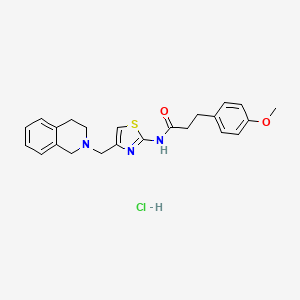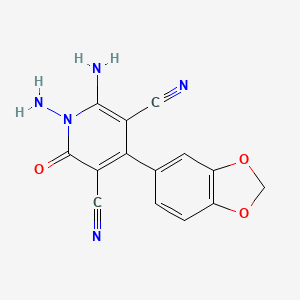
Cyclopropyl(morpholin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(morpholin-4-yl)acetic acid is a water-soluble drug that has been used for the treatment of infectious diseases, such as hepatitis and malaria . It can be detected using a number of analytical methods, including gas chromatography, mass spectroscopy, and nuclear magnetic resonance . It has also been used in the treatment of autoimmune diseases and cancer .
Synthesis Analysis
Morpholines, including Cyclopropyl(morpholin-4-yl)acetic acid, are frequently synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of Cyclopropyl(morpholin-4-yl)acetic acid is C6H11NO3 . Its molecular weight is 145.16 g/mol . The structure can be represented by the SMILES stringOC(=O)CN1CCOCC1 . Chemical Reactions Analysis
Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .Physical And Chemical Properties Analysis
Cyclopropyl(morpholin-4-yl)acetic acid has a molecular weight of 145.156 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 271.9±25.0 °C at 760 mmHg . The melting point is 162-164ºC . The flash point is 118.2±23.2 °C .Applications De Recherche Scientifique
Synthetic Applications
Cyclopropyl(morpholin-4-yl)acetic acid derivatives have been explored for their potential in synthesizing cyclopropane-fused heterocycles, which are valuable in medicinal chemistry for their biological activities. For instance, the reactions of morpholine-substituted cyclopentenones with various sodium salts can yield cyclopropane derivatives suitable for transformation into vicinal diamino-substituted cyclohexenecarboxylic acids, highlighting the utility of such compounds in synthetic organic chemistry (Valiullina et al., 2012).
Antiproliferative Activity
Certain derivatives synthesized from Cyclopropyl(morpholin-4-yl)acetic acid have shown significant inhibitory activity against cancer cell lines, making them of interest for antitumor studies. For example, 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide has exhibited considerable antiproliferative activity, suggesting its potential in cancer therapy research (Lu et al., 2021).
Enzyme Inhibition
The cyclopropane moiety, when incorporated into complex molecules, has been studied for its enzyme inhibitory properties, which are crucial for therapeutic applications. Bromophenol derivatives with cyclopropyl groups have been evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targets for treating conditions such as Alzheimer's disease, Parkinson's disease, and glaucoma, demonstrating the relevance of cyclopropyl(morpholin-4-yl)acetic acid derivatives in developing new therapeutic agents (Boztaş et al., 2019).
Structural Studies
The structural elucidation of cyclopropyl(morpholin-4-yl)acetic acid derivatives contributes to our understanding of their chemical behavior and potential applications. Crystallographic studies have provided insights into the molecular configurations, intermolecular interactions, and potential reaction pathways of these compounds, laying the groundwork for further chemical and pharmaceutical research (Petrov et al., 2020).
Safety And Hazards
Cyclopropyl(morpholin-4-yl)acetic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
2-cyclopropyl-2-morpholin-4-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-9(12)8(7-1-2-7)10-3-5-13-6-4-10/h7-8H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGRFCUURBRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(morpholin-4-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2777994.png)
![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777996.png)
![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)

![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)

![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)
![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)
![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)



